4,5-Dihydro-2,3,4,4-tetramethyloxazolium iodide
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Overview
Description
4,5-Dihydro-2,3,4,4-tetramethyloxazolium iodide is a chemical compound with the molecular formula C7H14INO It is a derivative of oxazole, characterized by the presence of iodine and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2,3,4,4-tetramethyloxazolium iodide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3,4,4-tetramethyloxazoline with iodine in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-2,3,4,4-tetramethyloxazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxazole derivatives, while reduction can produce various reduced forms of the original compound .
Scientific Research Applications
4,5-Dihydro-2,3,4,4-tetramethyloxazolium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-2,3,4,4-tetramethyloxazolium iodide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dihydro-2,4,4-trimethyloxazolium iodide
- 2,3,4,4-Tetramethyloxazoline
- 4,5-Dihydro-2,3,4-trimethyloxazole
Uniqueness
4,5-Dihydro-2,3,4,4-tetramethyloxazolium iodide is unique due to its specific substitution pattern and the presence of iodine. This gives it distinct chemical properties and reactivity compared to similar compounds. Its unique structure allows for specific interactions and applications that are not possible with other related compounds .
Properties
IUPAC Name |
2,3,4,4-tetramethyl-5H-1,3-oxazol-3-ium;iodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO.HI/c1-6-8(4)7(2,3)5-9-6;/h5H2,1-4H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUNTWFQASJPIY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C(CO1)(C)C)C.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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